

Spectroscopic Profile of 4-(Propionylamino)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Propionylamino)benzoic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-(Propionylamino)benzoic acid**. While a complete set of experimentally validated spectra for this specific compound is not readily available in public-domain databases, this document outlines the predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **4-(Propionylamino)benzoic acid**
- Molecular Formula: $C_{10}H_{11}NO_3$
- Molecular Weight: 193.20 g/mol
- CAS Number: 10457-55-3

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-(Propionylamino)benzoic acid**. These predictions are derived from the analysis of its

functional groups and comparison with spectroscopic data of similar molecules such as 4-aminobenzoic acid, benzoic acid, and various amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5	Singlet	1H	-COOH
~10.2	Singlet	1H	-NH-
~7.9	Doublet	2H	Ar-H (ortho to -COOH)
~7.7	Doublet	2H	Ar-H (ortho to -NHCO)
~2.3	Quartet	2H	-CH ₂ -
~1.1	Triplet	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Data (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~172.5	-C=O (amide)
~167.0	-C=O (acid)
~143.0	Ar-C (quaternary, attached to -NHCO)
~130.5	Ar-C-H (ortho to -COOH)
~125.0	Ar-C (quaternary, attached to -COOH)
~118.5	Ar-C-H (ortho to -NHCO)
~30.0	-CH ₂ -
~10.0	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400	Broad	O-H stretch (carboxylic acid dimer)
~3300	Medium	N-H stretch (amide)
~1690	Strong	C=O stretch (carboxylic acid)
~1660	Strong	C=O stretch (Amide I band)
~1600, ~1520	Medium-Strong	C=C stretch (aromatic ring)
~1540	Medium	N-H bend (Amide II band)
~1300	Medium	C-O stretch
~1250	Medium	C-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Proposed Fragment
193	[M] ⁺ (Molecular Ion)
176	[M - OH] ⁺
137	[M - C ₂ H ₅ CO] ⁺
120	[M - C ₂ H ₅ CO - OH] ⁺
92	[C ₆ H ₄ NH ₂] ⁺
57	[C ₂ H ₅ CO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid sample like **4-(Propionylamino)benzoic acid**.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 10-20 mg of **4-(Propionylamino)benzoic acid** into a clean, dry vial.^[1] Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.^[1]
- **Data Acquisition:**
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the ¹H NMR spectrum. A standard acquisition may include 16-32 scans.
 - Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** Grind 1-2 mg of **4-(Propionylamino)benzoic acid** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.^{[2][3]}
- **Pellet Formation:** Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.^[2]

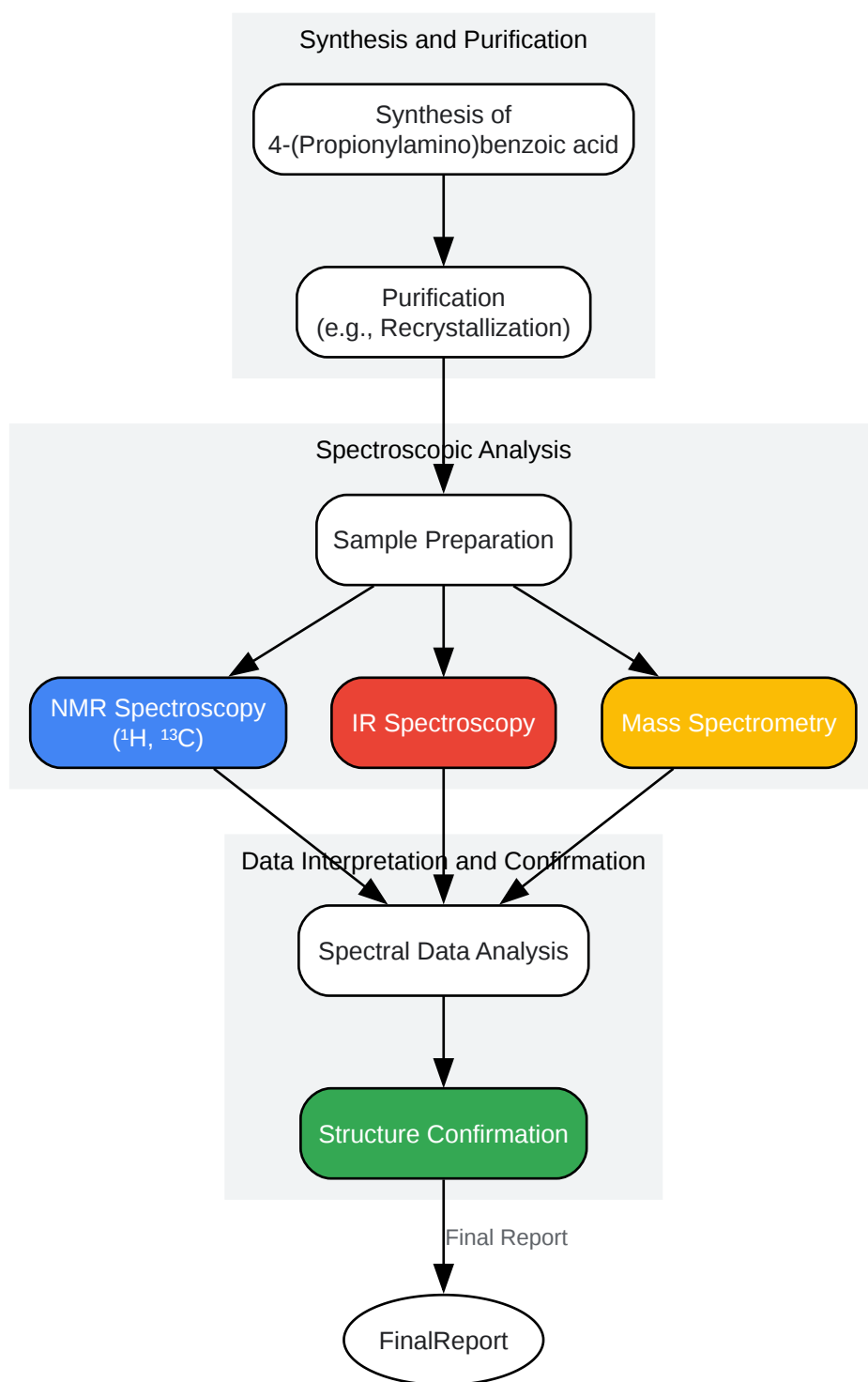
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of air should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.^[4] The probe is heated to volatilize the sample into the ion source.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[5][6][7]}
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like **4-(Propionylamino)benzoic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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